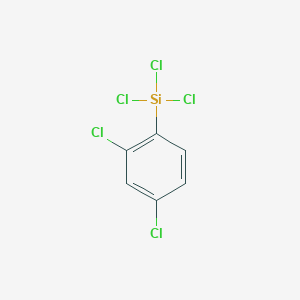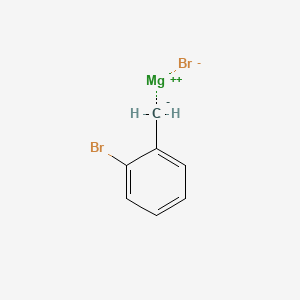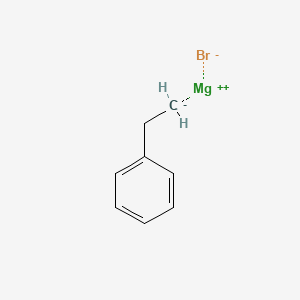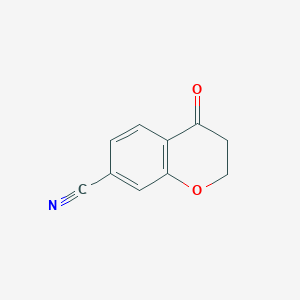
6-Cyano-4-Chromanon
Übersicht
Beschreibung
6-Cyano-4-chromanone is a chemical compound belonging to the chromanone family, which is characterized by a benzopyranone structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of a cyano group at the sixth position of the chromanone ring enhances its reactivity and potential for further chemical modifications.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary target of 6-Cyano-4-chromanone is Pteridine Reductase 1 (PTR1) . PTR1 is an enzyme that plays a crucial role in the folate metabolism of certain parasites . By targeting PTR1, 6-Cyano-4-chromanone can inhibit the growth of these parasites .
Mode of Action
6-Cyano-4-chromanone interacts with its target, PTR1, by binding to the enzyme’s active site . This binding inhibits the normal function of PTR1, leading to a disruption in the folate metabolism of the parasites . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The action of 6-Cyano-4-chromanone primarily affects the folate metabolism pathway in parasites . Folate metabolism is essential for the survival and proliferation of parasites. By inhibiting PTR1, 6-Cyano-4-chromanone disrupts this pathway, leading to the death of the parasites .
Pharmacokinetics
The compound’s molecular weight is 17317 , which is within the range generally considered favorable for oral bioavailability
Result of Action
The molecular and cellular effects of 6-Cyano-4-chromanone’s action primarily involve the death of parasites. By inhibiting PTR1, 6-Cyano-4-chromanone disrupts the folate metabolism of parasites, which is essential for their survival and proliferation . This leads to the death of the parasites .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 6-Cyano-4-chromanone are largely determined by its chromanone core. Chromanone derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Chromanone derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is likely that 6-Cyano-4-chromanone shares these cellular effects, but specific studies on this compound are needed to confirm this.
Molecular Mechanism
Chromanone derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on other chromanone derivatives have shown changes in their effects over time, including information on the product’s stability, degradation, and long-term effects on cellular function . Similar studies on 6-Cyano-4-chromanone would be valuable.
Metabolic Pathways
Studies on other chromanone derivatives have shown that they can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . Similar studies on 6-Cyano-4-chromanone would be valuable.
Transport and Distribution
Studies on other chromanone derivatives have shown that they can interact with various transporters or binding proteins, and can have effects on their localization or accumulation . Similar studies on 6-Cyano-4-chromanone would be valuable.
Subcellular Localization
Studies on other chromanone derivatives have shown that they can be directed to specific compartments or organelles by targeting signals or post-translational modifications . Similar studies on 6-Cyano-4-chromanone would be valuable.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-4-chromanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-hydroxyacetophenone with malononitrile in the presence of a base, followed by cyclization to form the chromanone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods: In an industrial setting, the production of 6-Cyano-4-chromanone can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Cyano-4-chromanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The cyano group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted chromanones, amines, and other functionalized derivatives, which can be further utilized in different applications.
Vergleich Mit ähnlichen Verbindungen
4-Chromanone: Lacks the cyano group, resulting in different reactivity and applications.
6-Methoxy-4-chromanone: Contains a methoxy group instead of a cyano group, leading to variations in chemical behavior and biological activity.
6-Amino-4-chromanone: The amino group provides different reactivity and potential for further modifications.
Uniqueness: 6-Cyano-4-chromanone is unique due to the presence of the cyano group, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications, offering a wide range of possibilities for further development.
Eigenschaften
IUPAC Name |
4-oxo-2,3-dihydrochromene-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPCNXPFUOBSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214759-65-6 | |
| Record name | 6-CYANO-4-CHROMANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


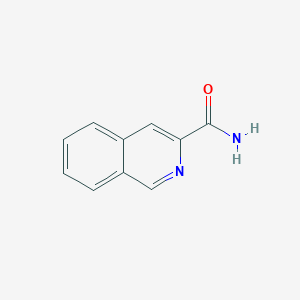
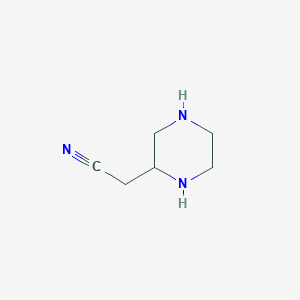

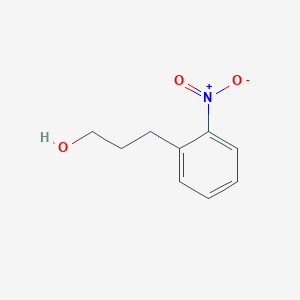
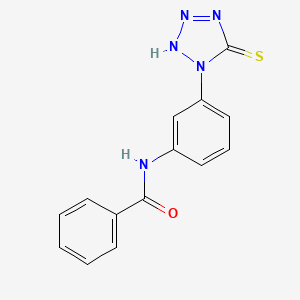
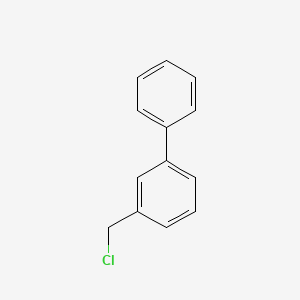

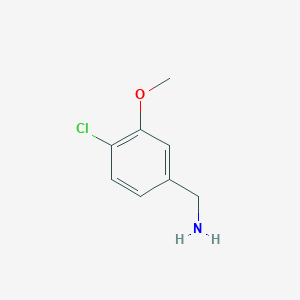
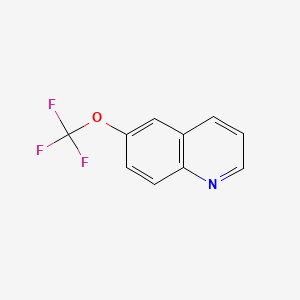
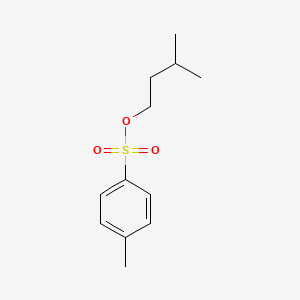
![1-(Imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1590863.png)
